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molecular formula C20H34NO3P B3063094 1-(4-Nonylbenzyl)pyrrolidin-3-ylphosphonic acid CAS No. 570423-38-0

1-(4-Nonylbenzyl)pyrrolidin-3-ylphosphonic acid

Cat. No. B3063094
M. Wt: 367.5 g/mol
InChI Key: PRUUCTGBHIGGOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07479504B2

Procedure details

A solution of 67 mg (0.16 mmol) of (R/S)-1-(4-nonylbenzyl)-pyrrolidin-3-ylphosphonic acid, diethyl ester (from Step C) in 1 mL of acetonitrile was treated with 0.094 mL (0.71 mmol) of bromotrimethylsilane. The reaction was allowed to stir at 80° C. for 1 h. The reaction was quenched with MeOH and concentrated several times from MeOH. The residue was purified by LC-2 to afford 27 mg (46%) of the title compound: ESI-MS 368 (M+H); LC-1: 3.1 min.
Name
(R/S)-1-(4-nonylbenzyl)-pyrrolidin-3-ylphosphonic acid, diethyl ester
Quantity
67 mg
Type
reactant
Reaction Step One
Quantity
0.094 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
46%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:10]1[CH:29]=[CH:28][C:13]([CH2:14][N:15]2[CH2:19][CH2:18][CH:17]([P:20](=[O:27])([O:24]CC)[O:21]CC)[CH2:16]2)=[CH:12][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].Br[Si](C)(C)C>C(#N)C>[CH2:1]([C:10]1[CH:29]=[CH:28][C:13]([CH2:14][N:15]2[CH2:19][CH2:18][CH:17]([P:20](=[O:21])([OH:24])[OH:27])[CH2:16]2)=[CH:12][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
(R/S)-1-(4-nonylbenzyl)-pyrrolidin-3-ylphosphonic acid, diethyl ester
Quantity
67 mg
Type
reactant
Smiles
C(CCCCCCCC)C1=CC=C(CN2CC(CC2)P(OCC)(OCC)=O)C=C1
Name
Quantity
0.094 mL
Type
reactant
Smiles
Br[Si](C)(C)C
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
to stir at 80° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated several times from MeOH
CUSTOM
Type
CUSTOM
Details
The residue was purified by LC-2

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCCCCCCC)C1=CC=C(CN2CC(CC2)P(O)(O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 27 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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